![molecular formula C7H8Br2S B8058685 2-(2-Bromoethyl)-3-(bromomethyl)thiophene](/img/structure/B8058685.png)
2-(2-Bromoethyl)-3-(bromomethyl)thiophene
Overview
Description
2-(2-Bromoethyl)-3-(bromomethyl)thiophene is a useful research compound. Its molecular formula is C7H8Br2S and its molecular weight is 284.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Angiotensin II Antagonist : 2-Ethyl-3-bromoethyl-5-chlorobenzo[b]thiophene, a compound related to 2-(2-Bromoethyl)-3-(bromomethyl)thiophene, was used in the synthesis of the angiotensin II antagonist, SK&F 106686. This showcases its utility in pharmaceutical synthesis (Pridgen et al., 1998).
Regioselective Halogenation : Uncatalyzed side-chain halogenations of thiophenes, including compounds similar to 2-(2-Bromoethyl)-3-(bromomethyl)thiophene, demonstrated clean and regioselective reactions at the α-position (Nakayama et al., 1993).
Synthesis of Heterocyclic Compounds : Methyl 2-(bromomethyl)thiophene-3-carboxylates reacted with substituted 2-hydroxybenzonitriles, resulting in compounds that underwent tandem cyclization to form new heterocyclic systems (Yagodkina-Yakovenko et al., 2018).
Synthesis of Poly(thiophene)s : Postfunctionalization of poly(3-hexylthiophene) with various functional groups, including those similar to 2-(2-Bromoethyl)-3-(bromomethyl)thiophene, was studied to understand the effects on optical and photophysical properties (Li et al., 2002).
Pharmacological Applications : A study on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions revealed potential antithrombotic and haemolytic activities, indicating possible medicinal applications (Rizwan et al., 2014).
Synthesis of Novel Tetrasubstituted Thiophenes : Functionalized tetrasubstituted thiophenes were synthesized using 3-(bromomethyl)quinoxalin-2(1H)-ones as precursors, showcasing the utility of bromomethyl thiophene derivatives in creating complex organic molecules (Piltan, 2020).
properties
IUPAC Name |
2-(2-bromoethyl)-3-(bromomethyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2S/c8-3-1-7-6(5-9)2-4-10-7/h2,4H,1,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKBSQLXLBIFFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CBr)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-3-(bromomethyl)thiophene |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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